![molecular formula C23H20N4O3S B2730262 1-(4-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 847184-22-9](/img/structure/B2730262.png)
1-(4-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes a quinoxaline moiety, a phenylsulfonyl group, and a 4-methoxybenzyl group . Quinoxalines are a class of N-heterocycles present in a variety of natural and synthetic compounds . They are important intermediates in many bioactive compounds .
Synthesis Analysis
Quinoxalines can be synthesized through several methods, including transition metal-catalyzed reactions . The 4-methoxybenzyl group could potentially be introduced through a reaction with 4-methoxybenzyl alcohol .Chemical Reactions Analysis
Quinoxalines have been used in the synthesis of various bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more . The 4-methoxybenzyl group could potentially undergo various organic reactions .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has explored the synthesis mechanisms and structural properties of imidazoquinoxaline derivatives. For instance, the Groebke three-component reaction (3CR) has been utilized for synthesizing imidazoquinoxalines, demonstrating their potential in trapping radicals and inhibiting DNA oxidation due to the presence of ferrocenyl groups and hydroxyl moieties which play a significant role in radical scavenging activities (Chen & Liu, 2016). Furthermore, the fluorescence properties of these compounds have been investigated, revealing that specific substituents can significantly affect their fluorescence intensity, thus indicating their potential in fluorescence-based applications (Patinote et al., 2017).
Electrochemical Behavior
The electrochemical characteristics of quinoxaline derivatives, specifically those with alkylated 2-(2′-quinolylbenzimidazole) complexes, have been studied. These complexes exhibit distinct electrochemical behaviors, highlighting their potential in electrocatalysis and as materials for electronic devices (Hanson & Warren, 2018).
Biological and Pharmacological Applications
Imidazoquinoxaline derivatives have been evaluated for various biological and pharmacological activities. They have been identified as selective antagonists for specific receptors, suggesting their utility in developing therapeutic agents for neurological disorders and cancer (Ohmori et al., 1994). Additionally, the allosteric enhancement of agonist binding at human A3 adenosine receptors by imidazoquinoline derivatives showcases their potential in treating hypoxic conditions and brain ischemia (Gao et al., 2002).
Catalysis
Ruthenium(II) complexes containing imidazoquinoxaline derivatives have been developed as efficient catalysts for C-N bond formation using a hydrogen-borrowing strategy. This research underscores their potential in organic synthesis and industrial applications, particularly in the development of pharmaceuticals and agrochemicals (Donthireddy et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-2H-imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-30-18-13-11-17(12-14-18)15-26-16-27(31(28,29)19-7-3-2-4-8-19)23-22(26)24-20-9-5-6-10-21(20)25-23/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYDTJMJCLPAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2730179.png)
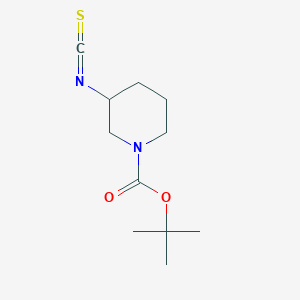
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2730181.png)

![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2730187.png)
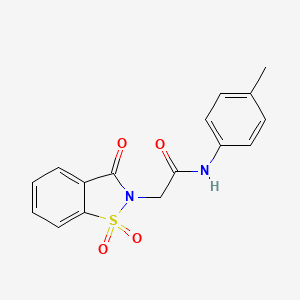

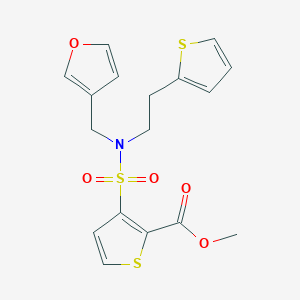
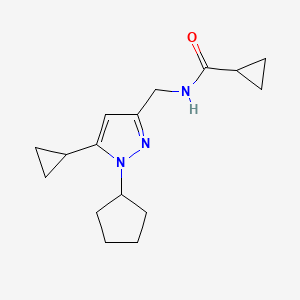

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B2730199.png)
![(4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2730200.png)
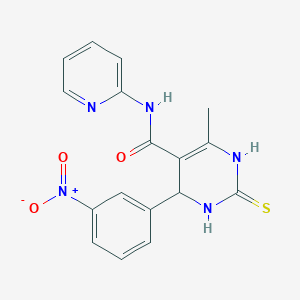
![2,4-dihydroxy-5,6-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2730202.png)